![molecular formula C22H28N4O3S B2952523 7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953011-60-4](/img/structure/B2952523.png)
7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Overview
Description
7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
A study explored the synthesis of novel heterocyclic compounds, including thiazolopyrimidines, for their potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant activity as cyclooxygenase-1/2 inhibitors with notable analgesic and anti-inflammatory effects, suggesting their potential in treating related conditions (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The antimicrobial properties of derivatives of thiazolopyrimidines were investigated, demonstrating high antimicrobial activity against various microorganism strains. This highlights the compound's potential in developing new antimicrobial agents (Yurttaş et al., 2016).
Antibacterial Properties
A series of piperazinyl oxazolidinone derivatives were synthesized and evaluated for their antibacterial properties. These compounds showed promising activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, indicating their potential in treating bacterial infections (Tucker et al., 1998).
PPARpan Agonist Synthesis
Efficient synthesis of a potent PPARpan agonist incorporating a thiazolopyrimidine derivative was achieved. This compound could have significant implications in the field of metabolic disorders, offering a new avenue for therapeutic intervention (Guo et al., 2006).
Tocolytic Activity
Research on the synthesis and evaluation of tocolytic activity of a specific thiazolopyrimidine derivative indicated significant inhibition of uterine muscle contractions. This suggests its potential application in managing preterm labor or other conditions requiring uterine relaxation (Lucky & Omonkhelin, 2009).
Mechanism of Action
Target of Action
The compound’s primary targets appear to be alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, and exhibits affinity in the range from 22 nM to 250 nM
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were identified through in silico docking and molecular dynamics simulations
properties
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-15(2)17-13-21(28)26-16(14-30-22(26)23-17)12-20(27)25-10-8-24(9-11-25)18-6-4-5-7-19(18)29-3/h4-7,13,15-16H,8-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGSZONDJWHINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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